molecular formula C23H23F6N3S B578894 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea CAS No. 620960-27-2

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea

Cat. No. B578894
CAS RN: 620960-27-2
M. Wt: 487.508
InChI Key: KIDBBKIWFZMJNT-WOJBJXKFSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea, often abbreviated as Schreiner’s thiourea , is a privileged motif in the field of catalyst development. It belongs to the class of (thio)urea derivatives that exhibit remarkable organocatalytic properties in organic chemistry. The compound’s structure combines a 3,5-bis(trifluoromethyl)phenyl moiety with a cyclohexyl-substituted isoindoline unit, resulting in a unique and potent catalyst .


Synthesis Analysis

The synthesis of Schreiner’s thiourea involves the condensation of 3,5-bis(trifluoromethyl)aniline with a cyclohexyl-substituted isocyanate . The reaction proceeds through nucleophilic addition of the isocyanate to the aniline, followed by cyclization to form the isoindoline ring. Subsequent treatment with thiourea completes the formation of the target compound .


Molecular Structure Analysis

Schreiner’s thiourea adopts a chiral configuration due to the presence of the (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl group. The 3,5-bis(trifluoromethyl)phenyl substituents enhance its solubility and reactivity. The central thiourea unit facilitates hydrogen bonding interactions, which play a crucial role in its catalytic activity .


Chemical Reactions Analysis

Schreiner’s thiourea serves as a powerful H-bond organocatalyst . It activates substrates by forming explicit double hydrogen bonds with them. Notably, it stabilizes partially developing negative charges (such as oxyanions) in transition states during various organic transformations. Its applications span diverse reactions, including asymmetric Michael additions , aldol reactions , and acylation reactions .

Scientific Research Applications

Catalyst Development in Organic Chemistry

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea is widely used as an organocatalyst in organic chemistry. Its key feature lies in its ability to activate substrates and stabilize developing negative charges in transition states through double hydrogen bonding. This thiourea-based catalyst, developed by Schreiner's group, is extensively employed in promoting various organic transformations and serves as a crucial motif in H-bond catalysts (Zhang, Bao, & Xing, 2014).

Chemoselective Oxidation of Sulfides

This compound, even at a low 1 mol% loading, effectively catalyzes the oxidation of sulfides with tert-butyl hydroperoxide, producing sulfoxides with high yield, excellent chemoselectivity, and fairly good diastereoselectivity (Russo & Lattanzi, 2009).

Role in Thiourea Organocatalysis

The 3,5-bis(trifluoromethyl)phenyl group in thiourea organocatalysts is significant for binding with Lewis-basic sites. This has been supported by various analytical methods, including low-temperature IR spectroscopy, 2D NMR, and theoretical computations, which have implications for catalyst design (Lippert et al., 2012).

Acid-Free, Organocatalytic Acetalization

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea facilitates acid-free, organocatalytic acetalization of aldehydes and ketones. This method is mild and practical, converting acid-labile and unsaturated aldehydes into acetals efficiently (Kotke & Schreiner, 2006).

Synthesis of Symmetrical Trisubstituted Methanes

1-(3,5-bis(trifluoromethyl)phenyl)-3-phenyl thiourea, an alternative to Schreiner’s thiourea catalyst, has been found efficient for acid-catalyzed activation of carbonyl compounds in synthesizing symmetrical trisubstituted methanes. This alternative is easier to access and represents a simpler approach (Gogoi, Basumatary, & Bez, 2022).

Development of Novel Thiourea Catalysts

A study replaced the common 3,5‐bis(trifluoromethyl) phenyl motifs in thioureas with customizable functional groups. These novel thioureas showed similar catalytic activity to those with the trifluoromethyl group, indicating suitable alternatives for catalyst design (Nickisch, Gabrielsen, & Meier, 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of electrochemically reversible bisferrocenes containing bis(acyl-thiourea)s have been studied, showing potential antitumor activity against human HepG2 cells. The study included detailed characterization and analysis of molecular conformations and interactions (Duan et al., 2017).

Organocatalytic Asymmetric Synthesis

This compound has been used in the organocatalytic asymmetric synthesis of vicinally bis(trifluoromethyl)-substituted 3,3′-pyrrolidinyl spirooxindoles, showcasing the efficient construction of complex molecular structures with excellent yields and stereoselectivities (Zhu et al., 2019).

Biochemical Analysis

Biochemical Properties

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea plays a crucial role in biochemical reactions, particularly as an organocatalyst. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding. This compound is known to activate substrates and stabilize partially developing negative charges, such as oxyanions, in transition states . The interactions primarily involve double hydrogen bonding, which is essential for its catalytic activity.

Cellular Effects

The effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect various cell types, leading to changes in cellular activities and functions .

Molecular Mechanism

At the molecular level, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to form hydrogen bonds with substrates and stabilize transition states is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .

Metabolic Pathways

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .

Transport and Distribution

Within cells and tissues, N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are essential for its biological activity .

Subcellular Localization

The subcellular localization of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F6N3S/c24-22(25,26)16-9-17(23(27,28)29)11-18(10-16)30-21(33)31-19-7-3-4-8-20(19)32-12-14-5-1-2-6-15(14)13-32/h1-2,5-6,9-11,19-20H,3-4,7-8,12-13H2,(H2,30,31,33)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDBBKIWFZMJNT-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115008
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620960-27-2
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=620960-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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